molecular formula C7H13NO2 B2997224 4-(Azetidin-1-yl)oxolan-3-ol CAS No. 1849289-59-3

4-(Azetidin-1-yl)oxolan-3-ol

Cat. No.: B2997224
CAS No.: 1849289-59-3
M. Wt: 143.186
InChI Key: WOKVNJOKRJSBLJ-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)oxolan-3-ol is a synthetic organic compound characterized by the presence of an azetidine ring fused to an oxolane ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)oxolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine with an oxolane derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is often achieved through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, amines, thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

    4-(Pyrrolidin-1-yl)oxolan-3-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    4-(Morpholin-1-yl)oxolan-3-ol: Contains a morpholine ring, offering different chemical properties and reactivity.

    4-(Piperidin-1-yl)oxolan-3-ol: Features a piperidine ring, which can influence its biological activity and applications.

Uniqueness: 4-(Azetidin-1-yl)oxolan-3-ol is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(azetidin-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7-5-10-4-6(7)8-2-1-3-8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKVNJOKRJSBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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